![molecular formula C7H14N2 B8184160 trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8184160.png)
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole
Overview
Description
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: is a heterocyclic organic compound with the molecular formula C7H14N2 It is a derivative of pyrrolo[3,4-c]pyrrole, characterized by the presence of a methyl group at the second position and a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrole with a suitable cyclizing agent, followed by hydrogenation to achieve the octahydro configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Pd/C to achieve further hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Nucleophiles such as alkyl halides, amines, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Antiviral Applications
Trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole has been identified as a promising antagonist for chemokine receptors, specifically CCR5. This receptor plays a crucial role in HIV infection by facilitating the entry of the virus into host cells. By blocking CCR5, this compound may help prevent viral entry and replication, offering a potential therapeutic avenue for treating HIV/AIDS and related conditions .
Case Studies and Research Findings
- In vitro Studies : Research has demonstrated the compound's efficacy in inhibiting viral strains in laboratory settings. For instance, assays have shown its ability to reduce cytotoxicity in human cell lines while effectively blocking HIV entry into cells.
- Mechanism of Action : The binding affinity of this compound to CCR5 has been characterized, revealing insights into its mechanism as an antiviral agent. This receptor antagonism is critical for developing new treatments that could complement existing antiretroviral therapies.
Anti-inflammatory Applications
Beyond its antiviral properties, this compound has been explored for its anti-inflammatory effects. It acts as a ligand for histamine H4 receptors, which are involved in various inflammatory responses.
Therapeutic Potential
- Inflammatory Disorders : The compound's interaction with histamine H4 receptors suggests its utility in treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases like Crohn's disease and rheumatoid arthritis. The modulation of these pathways can lead to reduced inflammation and improved patient outcomes .
- Research Insights : Studies have highlighted the importance of histamine H4 receptor ligands in managing inflammatory diseases, indicating that compounds like this compound could play a significant role in future therapeutic strategies .
Structural Comparisons and Related Compounds
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Several related compounds have been identified that share structural similarities but exhibit different biological activities.
Compound Name | Structure Type | Key Features |
---|---|---|
Octahydropyrrolo[3,4-c]pyrrole | Bicyclic amine | Lacks methyl substitution; different activity |
2-Methylpyrrolidine | Saturated nitrogen heterocycle | Simpler structure; used in organic synthesis |
Pyrrolidine | Saturated nitrogen heterocycle | Basic amine; widely used in medicinal chemistry |
These comparisons underscore the unique characteristics of this compound that may enhance its specificity and efficacy as a therapeutic agent compared to other similar compounds.
Mechanism of Action
The mechanism of action of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: A closely related compound with similar structural features but different stereochemistry.
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride: A salt form of the compound with enhanced solubility and stability.
Uniqueness: this compound is unique due to its specific trans configuration and the presence of a methyl group at the second position. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is a compound belonging to the class of pyrrolidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique bicyclic structure that contributes to its biological activity. The compound is characterized by a saturated pyrrole ring fused with a cyclohexane moiety. Its chemical formula is , and it exhibits properties typical of nitrogen-containing heterocycles.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Neuropharmacological Effects :
- Orexin Receptor Modulation : Compounds related to this compound have been identified as orexin receptor modulators, which are implicated in the regulation of sleep and wakefulness. This suggests potential applications in treating insomnia and other sleep disorders .
- Analgesic Properties : Studies indicate that derivatives of pyrrolo compounds, including this compound, exhibit analgesic effects. The analgesic activity can be attributed to their ability to modulate pain pathways in the central nervous system .
- Antimicrobial Activity :
- Antitumor Activity :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Interaction : The modulation of orexin receptors may influence neuropeptide signaling pathways involved in sleep regulation and appetite control.
- Enzyme Inhibition : Certain derivatives have shown inhibition of enzymes involved in inflammatory pathways, contributing to their analgesic and anti-inflammatory effects .
- Cell Cycle Disruption : Antitumor activity may result from interference with cell cycle progression in cancer cells, leading to increased apoptosis .
Case Studies
- Orexin Modulation Study :
- Analgesic Activity Assessment :
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Properties
IUPAC Name |
(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQURLNGUWNDBIR-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CNC[C@H]2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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